2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine: Known for its activity as a serotonin 5-HT6 receptor antagonist.
8-nitropyrazolo[1,5-a][1,3,5]triazine-2,4,7-triamine: Studied for its energetic properties.
Uniqueness
2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N5O3 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-amino-5-methyl-3-nitro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H7N5O3/c1-3-2-4(13)11-7(9-3)5(12(14)15)6(8)10-11/h2,10H,8H2,1H3 |
InChI Key |
LOGBFLKOAAKBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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